

# Application Notes and Protocols for Asymmetric Reactions with (S)-Tol-SDP

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## Compound of Interest

Compound Name: (S)-Tol-SDP

Cat. No.: B3334446

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These application notes provide a comprehensive overview of the substrate scope and detailed protocols for asymmetric reactions utilizing the chiral spirodiphosphine ligand, **(S)-Tol-SDP**. This ligand has demonstrated exceptional efficacy in a range of metal-catalyzed transformations, particularly in the asymmetric hydrogenation of ketones and palladium-catalyzed allylic alkylations, consistently delivering products with high enantioselectivity.

## Asymmetric Hydrogenation of Ketones

The ruthenium(II)-**(S)-Tol-SDP** catalytic system is highly effective for the asymmetric hydrogenation of a variety of ketones, including aromatic, heteroaromatic, and  $\alpha$ -functionalized ketones. This method provides access to chiral secondary alcohols, which are valuable building blocks in the synthesis of pharmaceuticals and other fine chemicals.

## Substrate Scope

The Ru(II)-**(S)-Tol-SDP** catalyst exhibits a broad substrate scope, achieving excellent enantioselectivities and high yields for various ketones.

Table 1: Asymmetric Hydrogenation of Aromatic and  $\alpha$ -Arylcycloalkanones with Ru(II)-**(S)-Tol-SDP**

Entry	Substrate	Product	Yield (%)	ee (%)	Diastereomeric Ratio (cis:trans)
1	Acetophenone	1-Phenylethanol	>99	98.2	-
2	2'-Methoxyacetophenone	1-(2-Methoxyphenyl)ethanol	>99	99.1	-
3	3'-Methoxyacetophenone	1-(3-Methoxyphenyl)ethanol	>99	97.5	-
4	4'-Methoxyacetophenone	1-(4-Methoxyphenyl)ethanol	>99	98.8	-
5	2-Acetylnaphthalene	1-(Naphthalen-2-yl)ethanol	>99	99.5	-
6	$\alpha$ -Tetralone	(R)- $\alpha$ -Tetralol	>99	98.0	-
7	2-Phenylcyclohexanone	(1R,2R)-2-Phenylcyclohexanol	>99	99.9	>99:1

\*Data sourced from studies on Ru(II) complexes of SDP ligands.[\[1\]](#)

## Experimental Protocol: Asymmetric Hydrogenation of Acetophenone

This protocol provides a general procedure for the asymmetric hydrogenation of acetophenone using a Ru(II)/(**S**)-**Tol-SDP**/diamine catalyst system.

Materials:

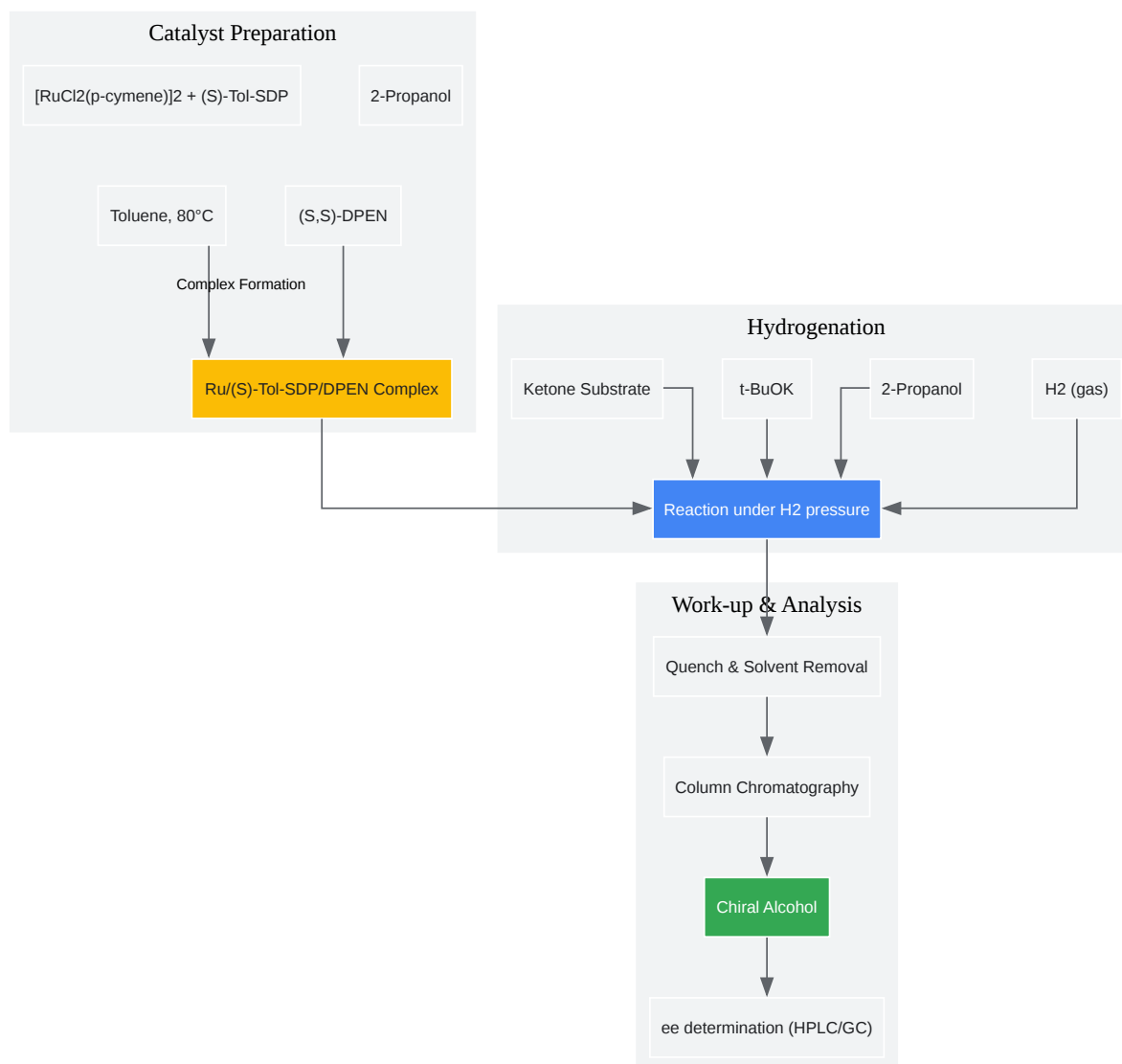
- $[\text{RuCl}_2(\text{p-cymene})]_2$
- **(S)-Tol-SDP**
- (S,S)-DPEN (1,2-diphenylethylenediamine)
- Acetophenone
- Potassium tert-butoxide (t-BuOK)
- 2-Propanol (anhydrous)
- Hydrogen gas ( $\text{H}_2$ )
- Standard glassware for air-sensitive reactions (Schlenk line, argon atmosphere)

Procedure:

- **Catalyst Pre-formation:** In a glovebox or under an inert atmosphere, a Schlenk flask is charged with  $[\text{RuCl}_2(\text{p-cymene})]_2$  (0.005 mmol) and **(S)-Tol-SDP** (0.011 mmol). Anhydrous toluene (5 mL) is added, and the mixture is stirred at 80°C for 30 minutes to form the Ru-**(S)-Tol-SDP** complex. The solvent is then removed under vacuum.
- To the resulting solid, (S,S)-DPEN (0.01 mmol) and anhydrous 2-propanol (10 mL) are added. The mixture is stirred at room temperature for 30 minutes.
- **Hydrogenation Reaction:** In a separate Schlenk flask, acetophenone (1 mmol) is dissolved in anhydrous 2-propanol (5 mL).
- A solution of t-BuOK (0.1 M in 2-propanol, 0.1 mL, 0.01 mmol) is added to the substrate solution.
- The pre-formed catalyst solution is then transferred to the substrate solution via cannula.
- The reaction flask is connected to a hydrogen gas line, purged several times with hydrogen, and then pressurized to the desired pressure (e.g., 10 atm).

- The reaction mixture is stirred vigorously at the desired temperature (e.g., 30°C) for the specified time (typically 4-24 hours), monitoring the reaction progress by TLC or GC.
- Work-up and Analysis: Upon completion, the reaction is carefully depressurized. The solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel to afford the chiral 1-phenylethanol. The enantiomeric excess is determined by chiral HPLC or GC analysis.

Diagram 1: Experimental Workflow for Asymmetric Hydrogenation



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Caption: Workflow for Ru-catalyzed asymmetric hydrogenation.

## Palladium-Catalyzed Asymmetric Allylic Alkylation

The **(S)-Tol-SDP** ligand has also proven to be highly effective in palladium-catalyzed asymmetric allylic alkylation (AAA) reactions. This transformation is a powerful tool for the construction of stereogenic centers, affording valuable chiral molecules from readily available starting materials.

### Substrate Scope

The Pd/**(S)-Tol-SDP** system demonstrates high enantioselectivity in the reaction of various allylic acetates with soft nucleophiles like dimethyl malonate.

Table 2: Palladium-Catalyzed Asymmetric Allylic Alkylation with **(S)-Tol-SDP**

Entry	Allylic Acetate	Nucleophile	Product	Yield (%)	ee (%)
1	1,3-Diphenyl-2-propenyl acetate	Dimethyl malonate	(S)-Dimethyl 2-(1,3-diphenylallyl) malonate	95	98
2	cinnamyl acetate	Dimethyl malonate	(S)-Dimethyl 2-cinnamylmalonate	92	95
3	1,3-Dimethyl-2-propenyl acetate	Dimethyl malonate	(S)-Dimethyl 2-(1,3-dimethylallyl) malonate	88	93

\*Data is representative of the performance of SDP ligands in Pd-catalyzed AAA.[2]

### Experimental Protocol: Asymmetric Allylic Alkylation of 1,3-Diphenyl-2-propenyl acetate

This protocol outlines a general procedure for the Pd-catalyzed asymmetric allylic alkylation.

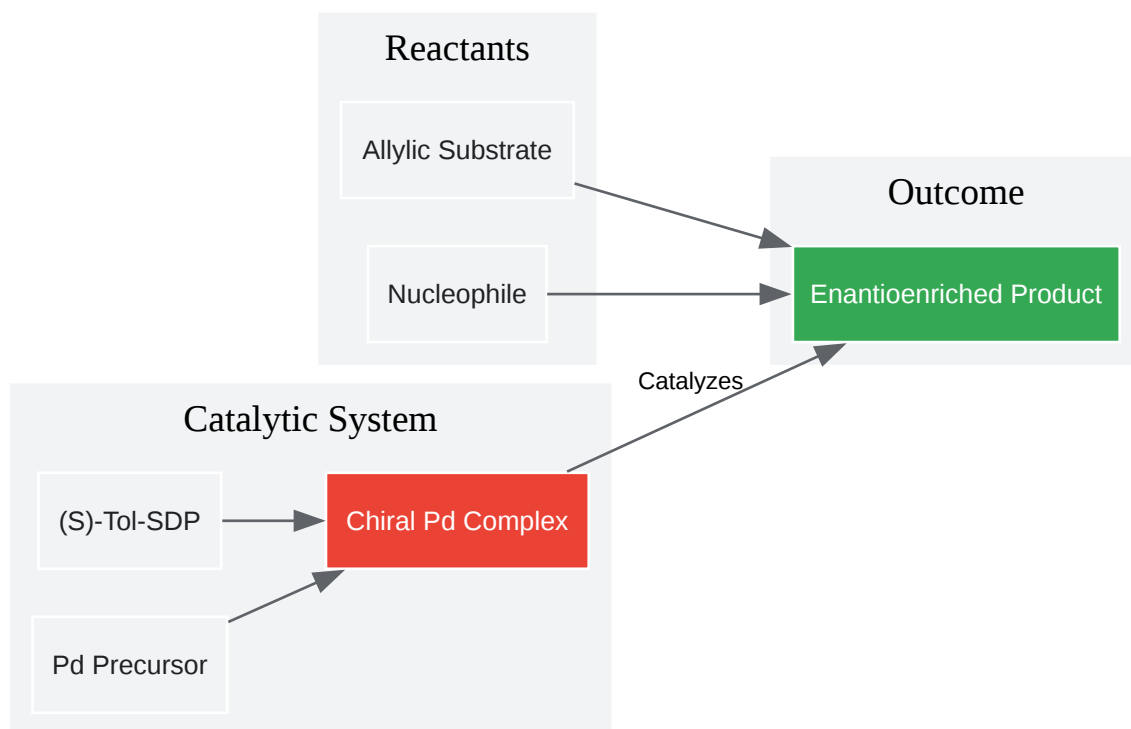
## Materials:

- $[\text{Pd}(\text{allyl})\text{Cl}]_2$
- **(S)-Tol-SDP**
- 1,3-Diphenyl-2-propenyl acetate
- Dimethyl malonate
- Bis(trimethylsilyl)acetamide (BSA)
- Potassium acetate (KOAc)
- Dichloromethane (DCM, anhydrous)
- Standard glassware for air-sensitive reactions

## Procedure:

- **Catalyst Formation:** In a glovebox, a Schlenk tube is charged with  $[\text{Pd}(\text{allyl})\text{Cl}]_2$  (0.005 mmol) and **(S)-Tol-SDP** (0.011 mmol). Anhydrous DCM (2 mL) is added, and the mixture is stirred at room temperature for 20 minutes.
- **Reaction Setup:** In a separate Schlenk tube, 1,3-diphenyl-2-propenyl acetate (0.5 mmol) and KOAc (0.05 mmol) are dissolved in anhydrous DCM (3 mL).
- Dimethyl malonate (0.6 mmol) and BSA (0.6 mmol) are added sequentially to the substrate solution.
- The catalyst solution is then transferred to the reaction mixture via cannula.
- The reaction is stirred at room temperature and monitored by TLC.
- **Work-up and Analysis:** Once the starting material is consumed, the reaction mixture is concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to yield the product. The enantiomeric excess is determined by chiral HPLC analysis.

Diagram 2: Logical Relationship in Asymmetric Allylic Alkylation



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Caption: Key components of Pd-catalyzed AAA.

## Conclusion

The **(S)-Tol-SDP** ligand is a versatile and highly effective chiral ligand for asymmetric catalysis. Its application in ruthenium-catalyzed hydrogenation of ketones and palladium-catalyzed allylic alkylation provides reliable and efficient routes to a wide range of enantioenriched products. The protocols provided herein serve as a valuable starting point for researchers in academia and industry to explore the full potential of this powerful catalytic tool in the synthesis of complex chiral molecules.

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## References

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